molecular formula C22H18F3N5O B4266594 5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4266594
M. Wt: 425.4 g/mol
InChI Key: QNKXGQYITKWFLU-UHFFFAOYSA-N
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Description

Structurally, it features:

  • 5-position: A 3,4-dimethylphenyl group, which enhances lipophilicity and may influence target binding.
  • 7-position: A trifluoromethyl (CF₃) group, known to improve metabolic stability and electron-withdrawing properties .
  • 2-position: A carboxamide moiety with a pyridin-3-ylmethyl substituent, contributing to hydrogen-bonding interactions and solubility .

Pyrazolo[1,5-a]pyrimidines are frequently synthesized via cyclocondensation, Suzuki–Miyaura cross-coupling, or nucleophilic aromatic substitution (SNAr), enabling diverse substitutions .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O/c1-13-5-6-16(8-14(13)2)17-9-19(22(23,24)25)30-20(28-17)10-18(29-30)21(31)27-12-15-4-3-7-26-11-15/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKXGQYITKWFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with various electrophiles such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Industrial production methods often rely on high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
  • Anticancer Potential : The structural features of this compound allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. This suggests potential uses in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters investigated the antibacterial properties of a series of pyrazolo[1,5-a]pyrimidine derivatives. Among these, compounds similar to 5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) that supports further development as a potential antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on cancer therapeutics, derivatives of pyrazolo[1,5-a]pyrimidine were tested against various cancer cell lines. The results showed that certain modifications to the structure enhanced cytotoxicity against breast cancer cells while sparing normal cells. This highlights the compound's selective action and potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the modulation of various biological processes. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The table below compares key structural features of the target compound with similar derivatives:

Compound ID 5-Position Substituent 7-Position Substituent 2/3-Position Carboxamide/Amine Group Reported Activity/Application Reference
Target Compound 3,4-Dimethylphenyl CF₃ N-(pyridin-3-ylmethyl)carboxamide Not explicitly reported (structural focus) N/A
N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-CF₃ analog 4-Methoxyphenyl CF₃ N-(2-chloro-3-pyridinyl)carboxamide Unknown (structural analog)
5-(Thiophen-2-yl)-7-CF₃ analog Thiophen-2-yl CF₃ N-(4-methoxybenzyl)carboxamide Unknown (tetrahydropyrimidine core)
5-(Furan-2-yl)-7-CF₃ analog Furan-2-yl CF₃ N-(pyridin-4-yl)carboxamide Unknown (structural analog)
3-(4-Fluorophenyl)-7-amine analog 5-Substituted aryl NH₂ N-(pyridin-2-ylmethyl)amine Anti-mycobacterial (MIC ~1–10 µM)
5-(N-Boc-N-benzyl)ethyl analog N-Boc-N-benzyl-2-aminoethyl Oxo Various carboxamides (e.g., N-butyl, N-picolyl) Cathepsin K/B inhibition (IC₅₀ ~25–45 µM)

Key Observations :

  • 5-Position : Aryl substituents (e.g., 3,4-dimethylphenyl, 4-methoxyphenyl, thiophen-2-yl) modulate lipophilicity and steric effects. Electron-donating groups (e.g., methoxy) may enhance solubility, while bulky groups (e.g., dimethylphenyl) improve target selectivity .
  • 7-Position : The CF₃ group is prevalent in analogs for its metabolic stability and electronic effects. Replacement with NH₂ (as in anti-mycobacterial analogs) shifts activity toward bacterial targets .
  • Carboxamide Group : Pyridine-derived substituents (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl) influence binding via positional isomerism. For example, pyridin-2-ylmethyl in anti-mycobacterial compounds suggests optimal spatial arrangement for target engagement .

Biological Activity

5-(3,4-Dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrimidine core.
  • A trifluoromethyl group.
  • A pyridinylmethyl substituent.
  • A dimethylphenyl group.

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit various biological activities, particularly as inhibitors of specific kinases. For instance:

  • CK2 Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit casein kinase 2 (CK2), a serine/threonine kinase involved in cellular proliferation and survival. The compound demonstrated potent inhibitory activity against CK2α with an IC50 value of 8 nM and against CK2α’ at 38 nM .
  • Antiproliferative Effects : In vitro studies using the NCI-60 cancer cell line panel demonstrated that the compound exhibited antiproliferative effects without significant cytotoxicity across various cancer lines .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

Anticancer Activity

The compound has shown moderate anticancer activity against several cancer cell lines:

  • PC3 (Prostate Cancer) : Inhibition rates of approximately 54% were observed at a concentration of 5 μg/ml.
  • K562 (Leukemia) : Inhibition rates reached up to 37.8%.
  • HeLa (Cervical Cancer) : Activity was noted at around 48.25%.
  • A549 (Lung Cancer) : Inhibition rates were about 40.78% .

Antimicrobial Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class have been reported to possess antimicrobial properties:

  • Antibacterial : Effective against Mycobacterium tuberculosis.
  • Antiparasitic : Showed efficacy in inhibiting P. falciparum dihydroorotate dehydrogenase .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Inhibition of Membrane-Bound Pyrophosphatase : A study explored the inhibition of membrane-bound pyrophosphatase with pyrazolo[1,5-a]pyrimidines, indicating potential therapeutic applications against pathogenic protozoan parasites .
  • Selectivity in Kinase Inhibition : A systematic screening against a panel of 56 kinases identified several pyrazolo[1,5-a]pyrimidines as selective inhibitors, further validating their potential in targeted cancer therapies .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/Cell LineIC50/Effectiveness
CK2 InhibitionCK2α8 nM
AnticancerPC3~54% inhibition
AnticancerK562~37.8% inhibition
AnticancerHeLa~48.25% inhibition
AnticancerA549~40.78% inhibition
AntibacterialMycobacterium tuberculosisActive
AntiparasiticP. falciparumActive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.